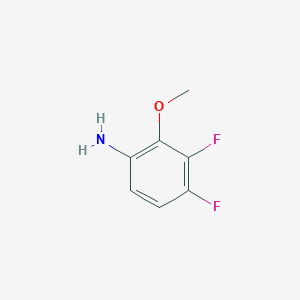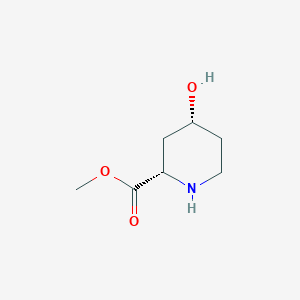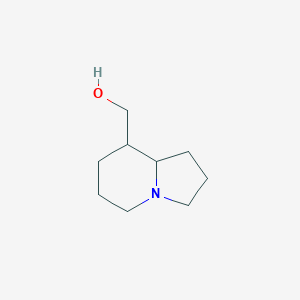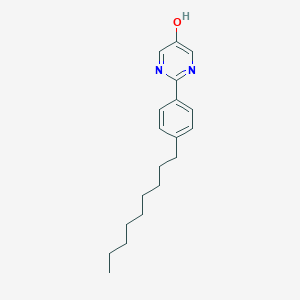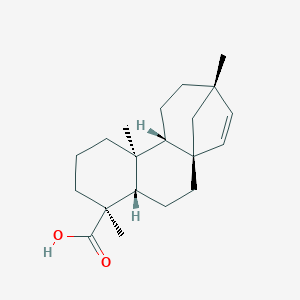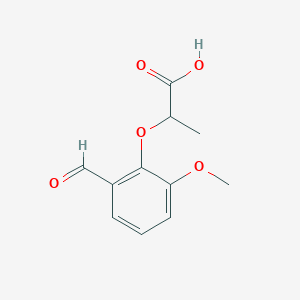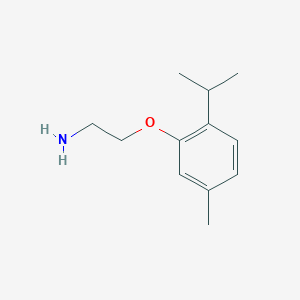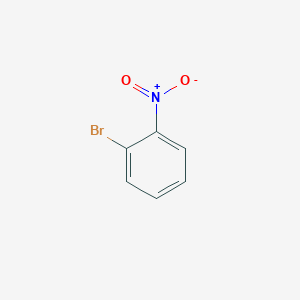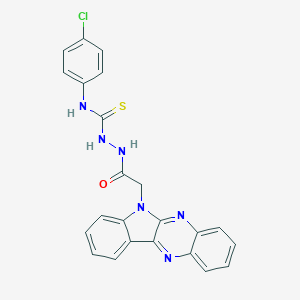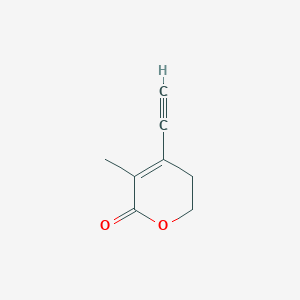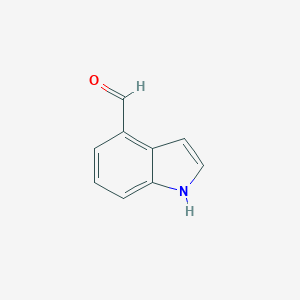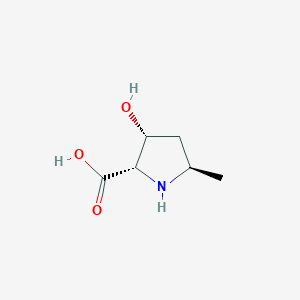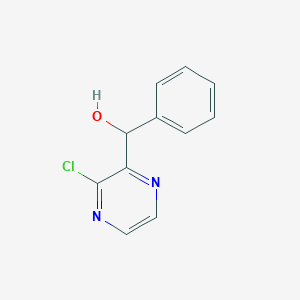
(3-Chloropyrazin-2-yl)-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropyrazin-2-yl)-phenylmethanol, also known as CPZPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol is not fully understood. However, studies have suggested that (3-Chloropyrazin-2-yl)-phenylmethanol may act as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors in the brain.
Biochemical And Physiological Effects
(3-Chloropyrazin-2-yl)-phenylmethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can improve cognitive function in animal models of Alzheimer's disease. (3-Chloropyrazin-2-yl)-phenylmethanol has also been shown to modulate the release of neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that it is relatively easy to synthesize and purify. (3-Chloropyrazin-2-yl)-phenylmethanol also has a wide range of potential applications in various fields. However, one limitation of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of (3-Chloropyrazin-2-yl)-phenylmethanol. One direction is to further investigate its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. Another direction is to study its potential as a modulator of neurotransmitter receptors in the brain. Additionally, (3-Chloropyrazin-2-yl)-phenylmethanol could be further studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol and its potential applications in various fields.
In conclusion, (3-Chloropyrazin-2-yl)-phenylmethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3-Chloropyrazin-2-yl)-phenylmethanol in various fields.
Synthesis Methods
(3-Chloropyrazin-2-yl)-phenylmethanol can be synthesized by reacting 3-chloropyrazine-2-carbaldehyde with phenylmethanol in the presence of a reducing agent such as sodium borohydride. The reaction can be carried out in various solvents such as ethanol or methanol under reflux conditions. The resulting product can be purified by column chromatography or recrystallization.
Scientific Research Applications
(3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, (3-Chloropyrazin-2-yl)-phenylmethanol can be used as a building block for the synthesis of other compounds. In medicinal chemistry, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In material science, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential use in the development of organic electronic devices.
properties
CAS RN |
121246-85-3 |
|---|---|
Product Name |
(3-Chloropyrazin-2-yl)-phenylmethanol |
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7,10,15H |
InChI Key |
YADYCLNVHQIRGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
synonyms |
3-chloro-alpha-phenylpyrazinemethanol 3-Cl-PPM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



